N-(4-methylphenyl)-2-nitrobenzamide
CAS No.: 50623-00-2
Cat. No.: VC8276484
Molecular Formula: C14H12N2O3
Molecular Weight: 256.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50623-00-2 |
|---|---|
| Molecular Formula | C14H12N2O3 |
| Molecular Weight | 256.26 g/mol |
| IUPAC Name | N-(4-methylphenyl)-2-nitrobenzamide |
| Standard InChI | InChI=1S/C14H12N2O3/c1-10-6-8-11(9-7-10)15-14(17)12-4-2-3-5-13(12)16(18)19/h2-9H,1H3,(H,15,17) |
| Standard InChI Key | FDDBCXOUHQZYFF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(4-Methylphenyl)-2-nitrobenzamide (CHNO) features a benzamide core with a nitro group (-NO) at the 2-position of the benzene ring and a 4-methylphenyl group attached to the amide nitrogen (Figure 1). The ortho-nitro substitution introduces steric hindrance and electronic effects that influence reactivity and intermolecular interactions .
Key structural attributes:
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Molecular weight: 256.26 g/mol
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logP: Estimated at 2.8–3.5, indicating moderate hydrophobicity .
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Hydrogen bond donors/acceptors: 1 donor (amide NH) and 4 acceptors (amide carbonyl, nitro group) .
Crystallographic and Spectroscopic Data
While single-crystal X-ray diffraction data for N-(4-methylphenyl)-2-nitrobenzamide are unavailable, studies on analogous compounds, such as N-(4-methylphenyl)-2-(3-nitrobenzamido)benzamide, reveal that nitrobenzamides often form layered crystal structures stabilized by N–H···O and C–H···O hydrogen bonds . Infrared spectroscopy of related compounds shows characteristic bands:
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis typically involves a nucleophilic acyl substitution reaction between 4-methylaniline and 2-nitrobenzoyl chloride (Figure 2). A base, such as triethylamine or pyridine, neutralizes HCl generated during the reaction .
Representative procedure:
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Dissolve 4-methylaniline (1.0 equiv) in anhydrous dichloromethane.
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Add 2-nitrobenzoyl chloride (1.1 equiv) dropwise under nitrogen.
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Stir at 25°C for 4–6 hours.
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Quench with water, extract organic layer, and purify via recrystallization (ethanol/water).
Yield: 75–85% (estimated from analogous reactions) .
Industrial-Scale Production
Continuous flow reactors enhance efficiency for nitrobenzamide synthesis by improving heat transfer and reducing reaction times. Key parameters:
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Temperature: 50–60°C
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Residence time: 10–15 minutes
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Catalyst: None required (base-mediated reaction).
Industrial and Research Applications
Chemical Intermediate
N-(4-Methylphenyl)-2-nitrobenzamide serves as a precursor for:
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Dyes and pigments: Nitro groups facilitate azo dye synthesis.
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Pharmaceuticals: Reduced to aminobenzamides for further functionalization.
Material Science
The compound’s planar structure and hydrogen-bonding capacity make it a candidate for organic semiconductors or supramolecular assemblies .
Comparative Analysis with Structural Analogs
| Property | N-(4-Methylphenyl)-2-nitrobenzamide | N-(4-Methylphenyl)-3-nitrobenzamide | N-(4-Methylphenyl)-4-nitrobenzamide |
|---|---|---|---|
| Nitro Position | Ortho (2-) | Meta (3-) | Para (4-) |
| logP | 2.8–3.5 | 3.0–3.7 | 3.2–3.9 |
| Anticonvulsant ED | Not reported | 45.2 μmol/kg | 31.8 μmol/kg |
Para-nitro derivatives generally show higher bioactivity due to reduced steric hindrance and optimal electronic effects.
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